Methyl 2-amino-1,8-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound consists of a naphthyridine ring system with an amino group at the 2-position and a carboxylate ester group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including methyl 2-amino-1,8-naphthyridine-3-carboxylate, can be achieved through various methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . Another method involves the reaction of 2-aminonicotinaldehyde, Meldrum’s acid, and alcohols in the presence of anhydrous iron(III) chloride to produce 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of water-soluble iridium catalysts for the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in water under air atmosphere has been reported to efficiently produce 1,8-naphthyridines .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino and carboxylate ester groups.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be performed using nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitro derivatives, while reduction of the carboxylate ester group can yield alcohol derivatives.
Scientific Research Applications
Methyl 2-amino-1,8-naphthyridine-3-carboxylate has a wide range of scientific research applications due to its unique chemical structure and properties. It is used in:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor antagonists.
Medicine: As a potential therapeutic agent for the treatment of bacterial infections and cancer.
Industry: In the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Mechanism of Action
The mechanism of action of methyl 2-amino-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for metal complexes, influencing various biochemical processes. The compound’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in its biological activity .
Comparison with Similar Compounds
Methyl 2-amino-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds such as:
1,8-Naphthyridine-3-carboxylic acid: Lacks the methyl ester group, which affects its solubility and reactivity.
2-Amino-1,8-naphthyridine: Lacks the carboxylate ester group, which influences its chemical behavior and applications.
1,5-Naphthyridine derivatives: Differ in the position of nitrogen atoms within the ring system, leading to variations in their chemical and biological properties
Properties
CAS No. |
60467-84-7 |
---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
methyl 2-amino-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)7-5-6-3-2-4-12-9(6)13-8(7)11/h2-5H,1H3,(H2,11,12,13) |
InChI Key |
VGKYKEBDDQIDCI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2C(=C1)C=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.